Dual FFA1/PPARδ Target Engagement: Unique Binding Profile vs. GW501516 and GW0742
ZLY032 is a dual agonist of FFAR1/GPR40 and PPARδ. This dual activity is a fundamental differentiator from potent and selective mono-targeted PPARδ agonists such as GW501516 and GW0742. ZLY032 engages both FFAR1 (EC50 = 68 nM in a FLIPR assay) and PPARδ (EC50 = 102 nM in a reporter assay) [1]. In contrast, GW501516 is reported to have an EC50 of 1.1 nM at PPARδ with 1000-fold selectivity over other PPAR isoforms but possesses no reported activity at FFAR1 . This difference in target engagement profile establishes ZLY032 as a distinct chemical tool for probing polypharmacology in metabolic research, where simultaneous modulation of both pathways may yield different biological outcomes than selective PPARδ activation alone.
| Evidence Dimension | Target Engagement Profile (FFAR1 and PPARδ Agonism) |
|---|---|
| Target Compound Data | FFAR1 EC50 = 68 nM; PPARδ EC50 = 102 nM |
| Comparator Or Baseline | GW501516: PPARδ EC50 = 1.1 nM; No reported FFAR1 activity |
| Quantified Difference | Qualitatively distinct dual agonism vs. mono-agonism |
| Conditions | FLIPR assay (FFAR1) and reporter assay (PPARδ) for ZLY032; PPARδ binding/functional assays for GW501516 |
Why This Matters
Procurement decisions must account for the distinct target engagement profile, as substituting a mono-targeted PPARδ agonist will not recapitulate the dual pharmacological effects of ZLY032 in experimental models.
- [1] Bertin Bioreagent. ZLY032 Technical Datasheet. CAT N°: 31485. View Source
